6-(3-Acetylphenyl)-2-formylphenol
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Overview
Description
6-(3-Acetylphenyl)-2-formylphenol is an organic compound characterized by the presence of both acetyl and formyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Acetylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of phenol with 3-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is followed by formylation using a Vilsmeier-Haack reagent, which involves the use of dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of the formyl group can yield alcohol derivatives, while reduction of the acetyl group can produce ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, ethyl derivatives.
Substitution: Halogenated phenols, nitrophenols.
Scientific Research Applications
6-(3-Acetylphenyl)-2-formylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Acetylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
6-(3-Acetylphenyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a formyl group.
3-Acetylphenol: Lacks the formyl group, resulting in different chemical properties.
2-Formylphenol: Lacks the acetyl group, altering its reactivity and applications.
Uniqueness: 6-(3-Acetylphenyl)-2-formylphenol is unique due to the presence of both acetyl and formyl groups on the phenyl ring, providing a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-(3-acetylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-4-2-5-12(8-11)14-7-3-6-13(9-16)15(14)18/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVSKQKYIUNCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685138 |
Source
|
Record name | 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-10-6 |
Source
|
Record name | 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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